N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a cyanophenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-cyanophenylamine with 2-nitrophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: N-(2-cyanophenyl)-2-(2-aminophenoxy)acetamide
Substitution: Various substituted acetamides depending on the nucleophile used
Hydrolysis: 2-cyanophenylamine and 2-nitrophenoxyacetic acid
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes, binding to active sites, or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(2-aminophenoxy)acetamide
- N-(2-cyanophenyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-cyanophenyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a cyanophenyl group and a nitrophenoxy group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-9-11-5-1-2-6-12(11)17-15(19)10-22-14-8-4-3-7-13(14)18(20)21/h1-8H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTLSSFGLMVRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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